molecular formula C15H17N3O B2782714 6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one CAS No. 246262-38-4

6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one

Cat. No. B2782714
M. Wt: 255.321
InChI Key: HGXQWFBWMIVRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one, also known as P4P, is a heterocyclic compound that has attracted attention in the scientific community due to its potential use as a therapeutic agent. This molecule has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Structural and Electronic Properties

Research on similar structures to "6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one" reveals insights into their crystal structures, electronic properties, and potential as anticonvulsant agents. Georges et al. (1989) explored the crystal structures and electronic properties of substituted 3-tertiary-amino-6-aryl-pyridazines, which share structural similarities with the compound . Their findings highlight the importance of the orientation and electronic delocalization of the piperidine group towards the pyridazine ring, suggesting implications for the compound's reactivity and interaction with biological targets Georges, Vercauteren, Evrard, & Durant, 1989.

Synthesis and Biological Activity

The synthesis and biological evaluation of related pyridazinone derivatives have been extensively studied. For example, Demchenko et al. (2015) reported on the synthesis and in vivo analgesic and anti-inflammatory activities of new thiazolo[4,5-d]pyridazinone derivatives. Their research underscores the versatility of the pyridazinone scaffold in medicinal chemistry, paving the way for the development of novel therapeutics with optimized efficacy and safety profiles Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015.

Anticonvulsant and Analgesic Applications

Samanta et al. (2011) focused on the synthesis of 6-phenyl-3᾽-imino-benzylidene-2,3,4,5-tetrahydro pyridazin-3-one derivatives and their anticonvulsant activity, indicating the potential of pyridazinone derivatives in treating neurological disorders. The study highlights the significant anticonvulsant activity of some derivatives, suggesting the therapeutic potential of structurally related compounds like "6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one" in epilepsy management Samanta, Asif, Pooja, Garg, Sharma, & Singh, 2011.

properties

IUPAC Name

6-phenyl-2-piperidin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15-7-6-14(12-4-2-1-3-5-12)17-18(15)13-8-10-16-11-9-13/h1-7,13,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXQWFBWMIVRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.